1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-
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Overview
Description
1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. This method facilitates the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
1H-Imidazole: The parent compound, simpler in structure but with similar chemical properties.
2-Phenylimidazole: Contains a phenyl group, offering different reactivity and applications.
4,5-Dihydroimidazole: Lacks the furan and phenylene groups, resulting in different chemical behavior.
Uniqueness: 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- is unique due to its combination of imidazole, furan, and phenylene groups.
Properties
IUPAC Name |
2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]phenyl]-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-5-17(21-23-11-12-24-21)6-2-15(1)19-9-10-20(27-19)16-3-7-18(8-4-16)22-25-13-14-26-22/h1-10H,11-14H2,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBXZAWHLGYKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=NCCN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332431 |
Source
|
Record name | Furimidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80498-71-1 |
Source
|
Record name | Furimidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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